1,2-Diphenoxybenzene
Overview
Description
1,2-Diphenoxybenzene: is an organic compound with the molecular formula C18H14O2 . It is a derivative of benzene, where two phenoxy groups are attached to the benzene ring at the 1 and 2 positions. This compound is known for its white crystalline appearance and is used in various chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Diphenoxybenzene can be synthesized through the reaction of phenol with 1,2-dichlorobenzene in the presence of a base such as potassium carbonate . The reaction typically occurs under reflux conditions in a solvent like dimethylformamide . The general reaction scheme is as follows: [ \text{C6H5OH} + \text{C6H4Cl2} \rightarrow \text{C18H14O2} + \text{HCl} ]
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as palladium may also be employed to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions: 1,2-Diphenoxybenzene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: Reduction reactions can yield hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Reagents like or .
Reduction: Reagents such as or .
Substitution: Conditions typically involve like for Friedel-Crafts reactions.
Major Products:
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Various substituted diphenoxybenzenes depending on the electrophile used.
Scientific Research Applications
1,2-Diphenoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential use in drug development due to its structural similarity to biologically active compounds.
Industry: Utilized in the production of polymers and other materials with specific properties
Mechanism of Action
The mechanism of action of 1,2-diphenoxybenzene involves its interaction with various molecular targets. It can act as a ligand, binding to specific sites on enzymes or receptors, thereby modulating their activity. The pathways involved often include oxidative stress and signal transduction mechanisms .
Comparison with Similar Compounds
- 1,3-Diphenoxybenzene
- 1,4-Diphenoxybenzene
- Diphenyl ether
Comparison: 1,2-Diphenoxybenzene is unique due to the position of the phenoxy groups, which influences its chemical reactivity and physical properties. For example, 1,3-diphenoxybenzene has the phenoxy groups at the 1 and 3 positions, leading to different steric and electronic effects. Similarly, 1,4-diphenoxybenzene has the groups at the 1 and 4 positions, resulting in distinct properties .
Properties
IUPAC Name |
1,2-diphenoxybenzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O2/c1-3-9-15(10-4-1)19-17-13-7-8-14-18(17)20-16-11-5-2-6-12-16/h1-14H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIPTYOFKSOWKTF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2OC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40955368 | |
Record name | 1,1'-[1,2-Phenylenebis(oxy)]dibenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40955368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3379-37-1 | |
Record name | 1,2-Diphenoxybenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3379-37-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1'-[1,2-Phenylenebis(oxy)]dibenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40955368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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